(1R,2R,5S)-2-(3-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
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Overview
Description
(1R,2R,5S)-2-(3-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound that features multiple functional groups, including a triazole ring, a dioxabicyclo octane structure, and a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the dichlorobenzyl group via nucleophilic substitution.
- Construction of the dioxabicyclo octane framework through a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the triazole ring would produce dihydrotriazoles.
Scientific Research Applications
Chemistry
This compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as an antimicrobial agent, given the presence of the triazole ring, which is a common motif in antifungal drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with key metabolic pathways or enzyme functions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,5S)-2-(3-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
- (1R,2R,5S)-2-(3-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C18H17Cl2N7O3S |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
(1R,2R,5S)-2-[3-[[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C18H17Cl2N7O3S/c1-25-16(23-27(18(25)31)12-5-13(28)17-29-8-14(12)30-17)6-15-21-24-26(22-15)7-9-2-3-10(19)4-11(9)20/h2-4,12,14,17H,5-8H2,1H3/t12-,14+,17+/m1/s1 |
InChI Key |
PQRJWRPBBAWIQP-IFIJOSMWSA-N |
Isomeric SMILES |
CN1C(=NN(C1=S)[C@@H]2CC(=O)[C@H]3OC[C@@H]2O3)CC4=NN(N=N4)CC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CC4=NN(N=N4)CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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